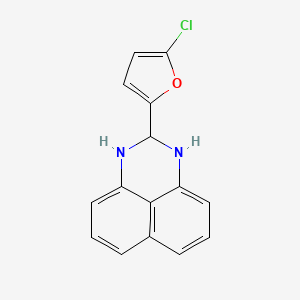![molecular formula C13H28NO2+ B14648168 N-[2-(Acetyloxy)ethyl]-N-butyl-N-methylbutan-1-aminium CAS No. 54551-09-6](/img/structure/B14648168.png)
N-[2-(Acetyloxy)ethyl]-N-butyl-N-methylbutan-1-aminium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(Acetyloxy)ethyl]-N-butyl-N-methylbutan-1-aminium is a chemical compound with a complex structure that includes an acetyloxy group, an ethyl chain, and a butyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Acetyloxy)ethyl]-N-butyl-N-methylbutan-1-aminium typically involves nucleophilic acyl substitution reactions. One common method is the reaction of an acid chloride with an alcohol to form an ester . This process can be carried out under mild conditions using a base such as triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification reactions using acetic anhydride and a suitable alcohol in the presence of a catalyst such as pyridine . The reaction conditions are optimized to maximize yield and purity, often involving controlled temperatures and pressures.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(Acetyloxy)ethyl]-N-butyl-N-methylbutan-1-aminium can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the acetyloxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium methoxide (NaOMe) in methanol can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction typically produces alcohols.
Aplicaciones Científicas De Investigación
N-[2-(Acetyloxy)ethyl]-N-butyl-N-methylbutan-1-aminium has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of N-[2-(Acetyloxy)ethyl]-N-butyl-N-methylbutan-1-aminium involves its interaction with molecular targets such as enzymes and receptors. The acetyloxy group can undergo hydrolysis to release acetic acid, which may then participate in various biochemical pathways . The compound’s structure allows it to interact with specific molecular targets, influencing their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
Acetamide, N-[2-(acetyloxy)-2-[4-(acetyloxy)phenyl]ethyl]-: This compound has a similar acetyloxy group but differs in its overall structure and molecular weight.
Indole derivatives: These compounds share some structural similarities and have diverse biological activities.
Uniqueness
N-[2-(Acetyloxy)ethyl]-N-butyl-N-methylbutan-1-aminium is unique due to its specific combination of functional groups and its potential applications across various scientific disciplines. Its ability to undergo multiple types of chemical reactions and its role in biochemical pathways make it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
54551-09-6 |
|---|---|
Fórmula molecular |
C13H28NO2+ |
Peso molecular |
230.37 g/mol |
Nombre IUPAC |
2-acetyloxyethyl-dibutyl-methylazanium |
InChI |
InChI=1S/C13H28NO2/c1-5-7-9-14(4,10-8-6-2)11-12-16-13(3)15/h5-12H2,1-4H3/q+1 |
Clave InChI |
ULKAFPVCBJPSHD-UHFFFAOYSA-N |
SMILES canónico |
CCCC[N+](C)(CCCC)CCOC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[Ethyl-(2-methylphenyl)arsanyl]aniline;nitric acid](/img/structure/B14648086.png)
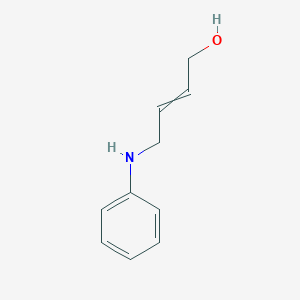
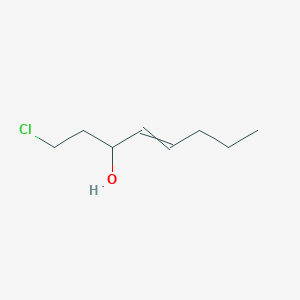
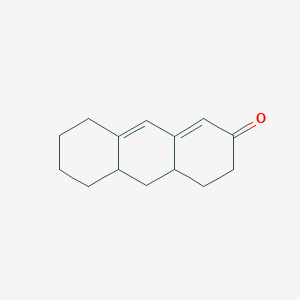

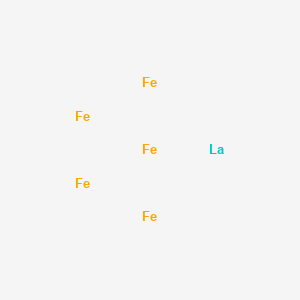
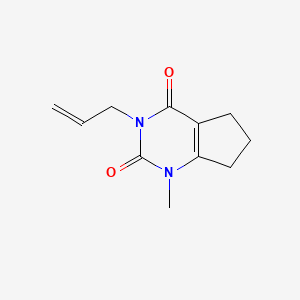
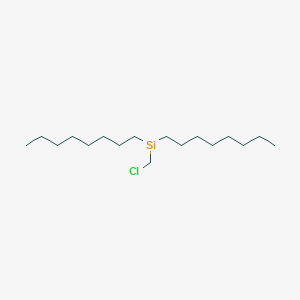
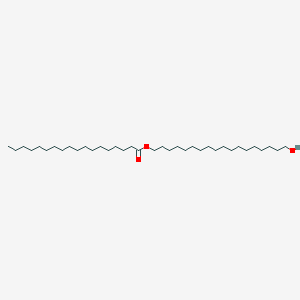
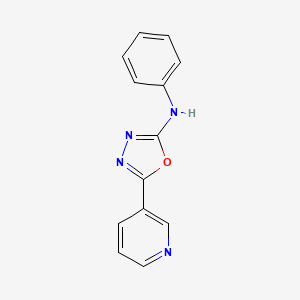

![N-[4-(3,5-Dimethylphenoxy)-2-butyn-1-yl]-N-methylaniline](/img/structure/B14648165.png)
